Cas no 1358761-27-9 (N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine)

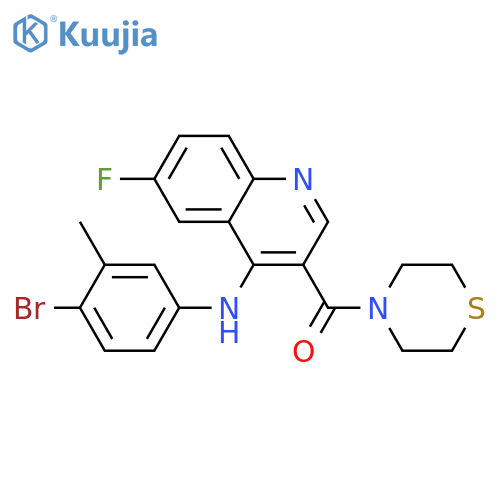

1358761-27-9 structure

商品名:N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

CAS番号:1358761-27-9

MF:C21H19BrFN3OS

メガワット:460.362466096878

CID:5400259

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine 化学的及び物理的性質

名前と識別子

-

- [4-(4-bromo-3-methylanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone

- N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

-

- インチ: 1S/C21H19BrFN3OS/c1-13-10-15(3-4-18(13)22)25-20-16-11-14(23)2-5-19(16)24-12-17(20)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25)

- InChIKey: NMNNSUZUXFKEIH-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(NC2=CC=C(Br)C(C)=C2)C2C(N=C1)=CC=C(F)C=2)(N1CCSCC1)=O

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3411-8547-30mg |

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1358761-27-9 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F3411-8547-10μmol |

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1358761-27-9 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3411-8547-3mg |

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1358761-27-9 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3411-8547-4mg |

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1358761-27-9 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3411-8547-1mg |

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1358761-27-9 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3411-8547-20μmol |

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1358761-27-9 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3411-8547-2μmol |

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1358761-27-9 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3411-8547-5mg |

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1358761-27-9 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3411-8547-2mg |

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1358761-27-9 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3411-8547-10mg |

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine |

1358761-27-9 | 10mg |

$79.0 | 2023-09-10 |

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

1358761-27-9 (N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine) 関連製品

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量